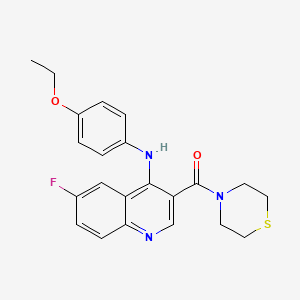

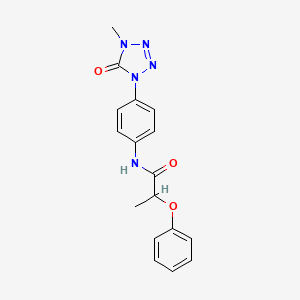

![molecular formula C23H22N2O3 B2457068 1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol CAS No. 1019140-04-5](/img/structure/B2457068.png)

1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “this compound” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Scientific Research Applications

Antimicrobial and Anticancer Properties

- Compounds related to 1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol have shown significant antimicrobial activity. For instance, derivatives of 2-(phenoxymethyl)-1H-benzimidazole demonstrated substantial activity against bacterial strains such as Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 4-16 µg/mL. These findings indicate their potential as antimicrobial agents. Furthermore, some of these compounds exhibited anticancer properties, although their antileukemic activities were relatively limited. The selectivity index outcomes suggested that their effects were specific, with good estimated oral bioavailability, making them promising candidates for further drug development (Şenkardeş et al., 2020).

Photo-Physical Characteristics

- Research into the photo-physical properties of 2-substituted benzimidazole derivatives revealed their potential in fluorescence-based applications. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission features. Their thermal stability, as indicated by TGA analysis, supports their utility in various photo-physical and photochemical studies, potentially extending to applications in optical materials and sensors (Padalkar et al., 2011).

DNA Binding and Cytotoxicity

- Benzimidazole-containing compounds, including those structurally related to this compound, have been synthesized and studied for their DNA-binding properties. These compounds have shown the ability to intercalate with DNA, as evidenced by spectroscopic techniques, and exhibit cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. This suggests their potential application in the development of new chemotherapeutic agents (Paul et al., 2015).

Synthesis and Chemical Characteristics

- The synthesis and characterization of 1H-benzimidazole derivatives have been extensively explored due to their diverse biological activities. These studies provide valuable insights into the chemical properties and reactivity of these compounds, facilitating the development of new derivatives with enhanced efficacy and selectivity for various biological targets (Reddy & Reddy, 2010).

Safety and Hazards

properties

IUPAC Name |

1-phenoxy-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPDTRCIVWVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2456992.png)

![1-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2456995.png)

![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)

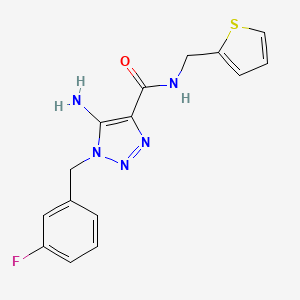

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2457000.png)

![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)